molecular formula C23H25NO4 B2438210 (Z)-2-(4-methoxybenzylidene)-6-(2-(piperidin-1-yl)ethoxy)benzofuran-3(2H)-one CAS No. 1639002-93-9

(Z)-2-(4-methoxybenzylidene)-6-(2-(piperidin-1-yl)ethoxy)benzofuran-3(2H)-one

Cat. No. B2438210
CAS RN: 1639002-93-9
M. Wt: 379.456
InChI Key: YWHGWLVJNDHIIG-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-methoxybenzylidene)-6-(2-(piperidin-1-yl)ethoxy)benzofuran-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

PET Imaging and PIM1 Inhibition

  • PET Probe for PIM1 Enzyme Imaging: The compound, with a slightly varied structure, has been utilized as a PET probe for imaging the enzyme PIM1, which is significant for its role in cancer and other diseases (Gao et al., 2013).

Sigma Receptor Ligands

  • Subtype Selective Sigma-Receptor Ligands: Variants of this compound, specifically spiro[[2]benzofuran-1,4'-piperidines], show significant affinity for sigma(1)- and sigma(2)-receptors, which are relevant in neurological and psychiatric disorders (Maier & Wünsch, 2002).

Antioxidant Activity

  • Synthesis for Antioxidant Study: A related compound was synthesized through a Strecker-type reaction and showed promising antioxidant activity, which could be applicable in various therapeutic contexts (Ezzatzadeh & Hossaini, 2018).

Photophysical and Photochemical Properties

  • Zinc(II) Phthalocyanine Studies: Studies involving benzofuran derivatives with structural similarities explored their photophysical and photochemical properties, relevant in fields like photodynamic therapy for cancer treatment (Öncül et al., 2022).

Antimicrobial Activity

  • Pyridine Derivatives for Antimicrobial Use: Compounds related to the specified chemical showed antimicrobial activity, indicating potential use in combating bacterial and fungal infections (Patel et al., 2011).

Molecular Docking and Pharmacological Properties

  • Benzimidazole Derivatives as EGFR Inhibitors: Molecular docking studies of similar compounds have shown promise as EGFR inhibitors, crucial in cancer therapy (Karayel, 2021).

properties

IUPAC Name

(2Z)-2-[(4-methoxyphenyl)methylidene]-6-(2-piperidin-1-ylethoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-26-18-7-5-17(6-8-18)15-22-23(25)20-10-9-19(16-21(20)28-22)27-14-13-24-11-3-2-4-12-24/h5-10,15-16H,2-4,11-14H2,1H3/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHGWLVJNDHIIG-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCCN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCCN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-methoxybenzylidene)-6-(2-(piperidin-1-yl)ethoxy)benzofuran-3(2H)-one

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